N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
Description
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a cyclohexanecarboxamide group
Properties
Molecular Formula |
C24H27ClFN3O |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H27ClFN3O/c25-19-10-6-11-20(26)18(19)16-29-22-13-5-4-12-21(22)28-23(29)14-7-15-27-24(30)17-8-2-1-3-9-17/h4-6,10-13,17H,1-3,7-9,14-16H2,(H,27,30) |
InChI Key |
HGSFDGKBGCTBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2-CHLORO-6-FLUOROPHENYL Group: This step often involves a nucleophilic substitution reaction where the benzodiazole core reacts with a 2-chloro-6-fluorobenzyl halide.
Linking the Cyclohexanecarboxamide Group: This final step can be performed using amide coupling reactions, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the benzodiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
Uniqueness
N-(3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole core with a cyclohexanecarboxamide group makes it particularly versatile for various applications.
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